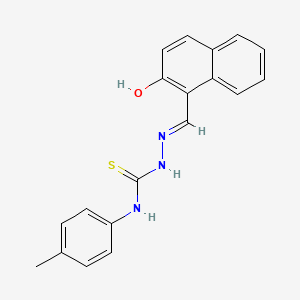
2-hydroxy-1-naphthaldehyde N-(4-methylphenyl)thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-1-naphthaldehyde N-(4-methylphenyl)thiosemicarbazone is a chemical compound known for its versatile applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthaldehyde moiety and a thiosemicarbazone group, making it a valuable building block in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-1-naphthaldehyde N-(4-methylphenyl)thiosemicarbazone typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and N-(4-methylphenyl)thiosemicarbazide. This reaction is usually carried out in a solvent such as methanol under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions
2-hydroxy-1-naphthaldehyde N-(4-methylphenyl)thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
科学研究应用
2-hydroxy-1-naphthaldehyde N-(4-methylphenyl)thiosemicarbazone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
作用机制
The mechanism of action of 2-hydroxy-1-naphthaldehyde N-(4-methylphenyl)thiosemicarbazone involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can enhance its biological activity. Additionally, it can interact with cellular components, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- 2-hydroxy-1-naphthaldehyde N-(4-methoxyphenyl)thiosemicarbazone
- 2-hydroxy-1-naphthaldehyde N-(3-chlorophenyl)thiosemicarbazone
- 2-hydroxy-1-naphthaldehyde N-(3-methylphenyl)thiosemicarbazone
- 2-hydroxy-1-naphthaldehyde N-(4-fluorophenyl)thiosemicarbazone
Uniqueness
What sets 2-hydroxy-1-naphthaldehyde N-(4-methylphenyl)thiosemicarbazone apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 4-methylphenyl group can enhance its lipophilicity and potentially improve its interaction with biological membranes, making it a unique candidate for various applications .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
316136-53-5 |
|---|---|
分子式 |
C19H17N3OS |
分子量 |
335.4g/mol |
IUPAC 名称 |
1-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C19H17N3OS/c1-13-6-9-15(10-7-13)21-19(24)22-20-12-17-16-5-3-2-4-14(16)8-11-18(17)23/h2-12,23H,1H3,(H2,21,22,24)/b20-12+ |
InChI 键 |
YLYDDJUPJXGJTP-UDWIEESQSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=S)NN=CC2=C(C=CC3=CC=CC=C32)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















